molecular formula C15H15BrF3N3 B3042256 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine CAS No. 541539-69-9

1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine

Cat. No.: B3042256
CAS No.: 541539-69-9
M. Wt: 374.2 g/mol
InChI Key: LYMSMOVYSJPGBI-UHFFFAOYSA-N
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Description

1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at position 6, a trifluoromethyl (-CF₃) group at position 2, and a homopiperazine (azepane) moiety at position 4. The bromine and CF₃ groups confer distinct electronic and steric properties, while the seven-membered homopiperazine ring enhances conformational flexibility compared to six-membered piperazine analogs.

Properties

IUPAC Name

6-bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrF3N3/c16-10-2-3-12-11(8-10)13(9-14(21-12)15(17,18)19)22-6-1-4-20-5-7-22/h2-3,8-9,20H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMSMOVYSJPGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152652
Record name 6-Bromo-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541539-69-9
Record name 6-Bromo-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541539-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine typically involves multiple steps, starting with the preparation of the quinoline core The bromination and trifluoromethylation of the quinoline ring are key steps in the synthesisIndustrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The homopiperazine moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

Key analogs differ in halogen type, position, and heterocyclic amine groups:

Compound Name Substituents (Position) Amine Group Molecular Weight (g/mol) Purity Key Properties/Applications Reference
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine 6-Br, 2-CF₃ Homopiperazine ~374 (estimated) N/A Potential kinase inhibitor scaffold N/A
1-[8-Chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine 8-Cl, 2-CF₃ Homopiperazine 329.75 97% Structural analog for SAR studies
1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine 6-Cl, 8-Cl, 2-CF₃ Homopiperazine 364.19 N/A Enhanced electrophilicity
1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]homopiperazine 6-F, 2-CF₃ Homopiperazine ~338 (estimated) 95% Reduced steric bulk vs. Br/Cl
1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine 6-Cl, 2-CF₃ Piperazine 315.72 N/A Smaller amine ring; higher rigidity

Key Observations:

  • CF₃ Group: The electron-withdrawing CF₃ group stabilizes the quinoline ring and influences binding interactions in biological targets .

Heterocyclic Amine Modifications

Homopiperazine (7-membered ring) vs. piperazine (6-membered ring):

  • Homopiperazine : Greater conformational flexibility may improve binding to proteins with larger active sites .
  • Piperazine : Rigid structure favors selectivity in compact binding pockets .

Biological Activity

1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article will provide a detailed overview of its biological activity, including its mechanism of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃BrF₃N₃, with a molecular weight of 360.17 g/mol. The compound features a bromine atom and a trifluoromethyl group attached to the quinoline moiety, which are critical for its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC₁₄H₁₃BrF₃N₃
Molecular Weight360.17 g/mol
Bromine SubstituentPresent at the 6-position of the quinoline ring
Trifluoromethyl GroupPresent at the 2-position of the quinoline ring

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit key kinases involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK) . These interactions suggest a mechanism whereby the compound may disrupt signaling pathways critical for tumor growth.

The proposed mechanism involves the inhibition of kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. The trifluoromethyl group enhances metabolic stability and bioavailability, making the compound a promising candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds that also exhibit biological activity:

Compound NameKey FeaturesBiological Activity
1-[6-Chloroquinolin-4-yl]piperazineChlorine substituentAnticancer properties
1-[6-Methylquinolin-4-yl]piperazineMethyl group instead of trifluoromethylModerate kinase inhibition
6-Bromo-[1,2,4]triazolo[4,3-a]pyridineRelated heterocyclic structureAntimicrobial properties

These compounds share structural similarities but differ in their potency and selectivity against specific biological targets.

Study on Anticancer Efficacy

A study conducted on various derivatives of quinoline-based compounds demonstrated that this compound showed superior efficacy against breast cancer cell lines compared to other tested derivatives. The study utilized cell viability assays and kinase inhibition assays to quantify its effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine

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